molecular formula C11H15BClNO3 B6341579 3-Chloro-4-(isobutylcarbamoyl)benzeneboronic acid;  97% CAS No. 2096335-60-1

3-Chloro-4-(isobutylcarbamoyl)benzeneboronic acid; 97%

Cat. No. B6341579
CAS RN: 2096335-60-1
M. Wt: 255.51 g/mol
InChI Key: FQGJLHOYSUCWJU-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3-Chloro-4-(isobutylcarbamoyl)benzeneboronic acid is a chemical compound with the CAS Number: 2096335-60-1 . It has a molecular weight of 255.51 g/mol . The IUPAC name for this compound is 3-chloro-4-[(isobutylamino)carbonyl]phenylboronic acid .


Molecular Structure Analysis

The InChI code for this compound is 1S/C11H15BClNO3/c1-7(2)6-14-11(15)9-4-3-8(12)5-10(9)13/h3-5,7,16-17H,6H2,1-2H3,(H,14,15) . This indicates the molecular structure of the compound.


Physical And Chemical Properties Analysis

The compound is stored at a temperature of 2-8°C . The country of origin is CN . The shipping temperature is room temperature .

Scientific Research Applications

Synthesis and Antimicrobial Activity

Boronic acids and their derivatives have been explored for their potential in synthesizing new compounds with significant antimicrobial properties. For instance, the study by G. Naganagowda and A. Petsom (2011) focuses on the synthesis and antimicrobial activity of quinazolinone derivatives, demonstrating the utility of chloro-benzothiophene compounds in developing new antibacterial and antifungal agents (Naganagowda & Petsom, 2011). This suggests that derivatives of boronic acids, including those with isobutylcarbamoyl groups, could be valuable in creating novel antimicrobial compounds.

Polymer and Materials Science

Boronic acid-functionalized polymers have been studied for their unique properties and applications in materials science. Baojiao Gao, Li Fang, and Jiying Men (2012) investigated the preparation, structure, and fluorescence emission of polymer-rare earth complexes, incorporating aryl carboxylic acid-functionalized polystyrene with Tb(III) ion for enhanced fluorescence emission (Gao, Fang, & Men, 2012). This work highlights the role of boronic acid derivatives in developing materials with potential applications in sensing, imaging, and electronics.

Optical Modulation and Sensing

The ability of phenyl boronic acids to bind saccharides has been exploited in the development of sensors and optical modulation devices. B. Mu et al. (2012) discussed the structure-function relationship of phenyl boronic acid-grafted, polyethylene glycol-wrapped single-walled carbon nanotubes for near-infrared fluorescence modulation in response to saccharide binding, showcasing the application of boronic acid derivatives in creating sensitive and selective biosensors (Mu et al., 2012).

Extraction and Separation Technologies

The study by Reyhaneh Safarbali, M. Yaftian, and A. Zamani (2016) on the synergistic extraction of lanthanide ions using dibutylcarbamoylbenzoic acid demonstrates the utility of boronic acid derivatives in enhancing the efficiency and selectivity of metal ion extraction processes (Safarbali, Yaftian, & Zamani, 2016). This application is particularly relevant in the purification of rare earth elements, which are crucial for various high-tech and green energy applications.

Safety and Hazards

The safety information for this compound includes the following hazard statements: H315, H319, H335 . The precautionary statements include P261, P305, P351, P338 . The signal word is “Warning” and it is represented by the GHS07 pictogram .

properties

IUPAC Name

[3-chloro-4-(2-methylpropylcarbamoyl)phenyl]boronic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H15BClNO3/c1-7(2)6-14-11(15)9-4-3-8(12(16)17)5-10(9)13/h3-5,7,16-17H,6H2,1-2H3,(H,14,15)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FQGJLHOYSUCWJU-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

B(C1=CC(=C(C=C1)C(=O)NCC(C)C)Cl)(O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H15BClNO3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID501157776
Record name Boronic acid, B-[3-chloro-4-[[(2-methylpropyl)amino]carbonyl]phenyl]-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID501157776
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

255.51 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-Chloro-4-(isobutylcarbamoyl)benzeneboronic acid

CAS RN

2096335-60-1
Record name Boronic acid, B-[3-chloro-4-[[(2-methylpropyl)amino]carbonyl]phenyl]-
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=2096335-60-1
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Boronic acid, B-[3-chloro-4-[[(2-methylpropyl)amino]carbonyl]phenyl]-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID501157776
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.